amine hydrochloride](/img/structure/B13458007.png)
[(5-Methoxy-2-methylphenyl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methoxy-2-methylphenyl)methylamine hydrochloride is an organic compound that features a methoxy group and a methyl group attached to a benzene ring, with a methylamine group attached to the benzyl position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-methylphenyl)methylamine hydrochloride typically involves the reaction of 5-methoxy-2-methylaniline with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: 5-methoxy-2-methylaniline
Reagents: Formaldehyde, methylamine
Conditions: Acidic medium (e.g., hydrochloric acid)
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reagent flow rates, optimizing the production process.
化学反応の分析
Types of Reactions
(5-Methoxy-2-methylphenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-2-methylphenylmethylamine.
Reduction: Formation of 5-methoxy-2-methylphenylmethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5-Methoxy-2-methylphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Methoxy-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence the compound’s binding affinity and specificity. The hydrochloride salt form enhances its solubility and stability, facilitating its use in various applications.
類似化合物との比較
Similar Compounds
5-Methoxy-2-methylaniline: A precursor in the synthesis of (5-Methoxy-2-methylphenyl)methylamine hydrochloride.
2-Methoxy-5-methylphenyl isocyanate: Another compound with a similar methoxy and methyl substitution pattern on the benzene ring.
2-Methylphenethylamine: Shares the phenethylamine backbone but lacks the methoxy group.
Uniqueness
(5-Methoxy-2-methylphenyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H16ClNO |
|---|---|
分子量 |
201.69 g/mol |
IUPAC名 |
1-(5-methoxy-2-methylphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-4-5-10(12-3)6-9(8)7-11-2;/h4-6,11H,7H2,1-3H3;1H |
InChIキー |
CDFCFVFGKXCQFU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)OC)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13457925.png)
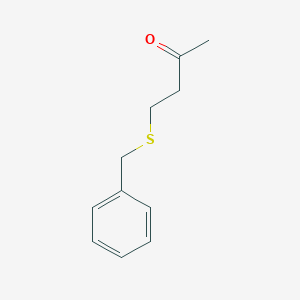
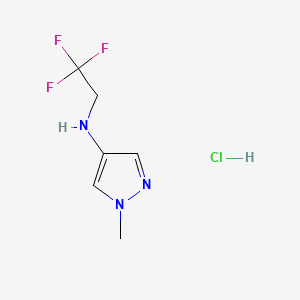
![4,4-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B13457958.png)

![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B13457975.png)
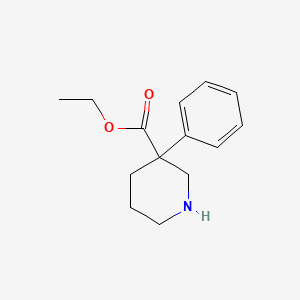
![2-{[(4-Bromophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B13457990.png)

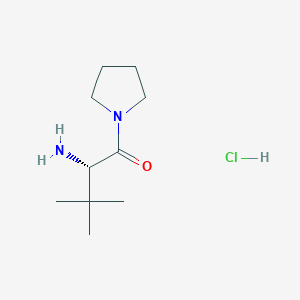

![methyl({2-[3-(trifluoromethyl)-3H-diazirin-3-yl]ethyl})amine hydrochloride](/img/structure/B13458000.png)
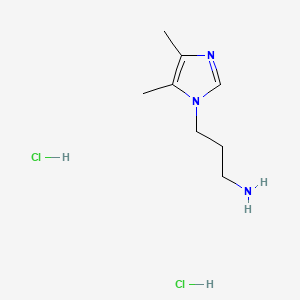
![1-Bromo-3-[(difluoromethoxy)methyl]benzene](/img/structure/B13458015.png)
